molecular formula C10H7BrO3S B15310442 5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid

5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid

Cat. No.: B15310442
M. Wt: 287.13 g/mol
InChI Key: KEADYCIDGQPLGC-UHFFFAOYSA-N
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Description

5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and a halogenated compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems could enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromothiophen-2-yl)methanol: A related compound with a similar bromothiophene moiety but different functional groups.

    5-Bromo-2-thiophenecarboxylic acid: Another compound with a bromothiophene structure but different substitution patterns.

Uniqueness

5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid is unique due to its combination of a furan ring and a bromothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

5-[(4-bromothiophen-2-yl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C10H7BrO3S/c11-6-3-8(15-5-6)4-7-1-2-9(14-7)10(12)13/h1-3,5H,4H2,(H,12,13)

InChI Key

KEADYCIDGQPLGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CC2=CC(=CS2)Br

Origin of Product

United States

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